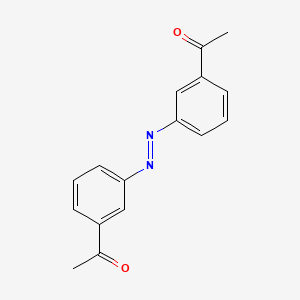
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trithiatristanninane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless to pale yellow liquid with a molecular weight of 264.995 g/mol . This compound is primarily used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimeres Di-n-butylzinnsulfid typically involves the reaction of di-n-butyltin dichloride with hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2SnCl2+H2S→(C4H9)2SnS+2HCl
Industrial Production Methods
In industrial settings, the production of trimeres Di-n-butylzinnsulfid involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of specialized equipment to handle the reactants and products safely.
化学反応の分析
Types of Reactions
Trimeres Di-n-butylzinnsulfid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-n-butyltin oxide.
Reduction: It can be reduced under specific conditions to yield di-n-butyltin hydride.
Substitution: The tin-sulfur bond can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions include di-n-butyltin oxide, di-n-butyltin hydride, and other substituted organotin compounds.
科学的研究の応用
Trimeres Di-n-butylzinnsulfid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of trimeres Di-n-butylzinnsulfid involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
類似化合物との比較
Similar Compounds
- Di-n-butyltin oxide
- Di-n-butyltin hydride
- Di-n-butyltin dichloride
Uniqueness
Trimeres Di-n-butylzinnsulfid is unique due to its specific tin-sulfur bond, which imparts distinct chemical properties compared to other organotin compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
16892-65-2 |
|---|---|
分子式 |
C24H54S3Sn3 |
分子量 |
795.0 g/mol |
IUPAC名 |
2,2,4,4,6,6-hexabutyl-1,3,5,2,4,6-trithiatristanninane |
InChI |
InChI=1S/6C4H9.3S.3Sn/c6*1-3-4-2;;;;;;/h6*1,3-4H2,2H3;;;;;; |
InChIキー |
HYCLUIYNBPCTON-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn]1(S[Sn](S[Sn](S1)(CCCC)CCCC)(CCCC)CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
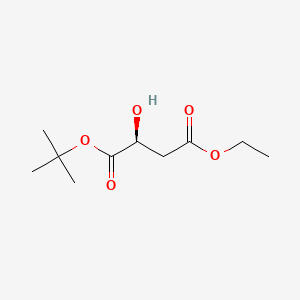

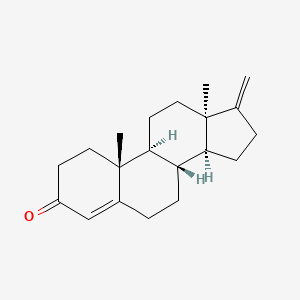
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)

![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)


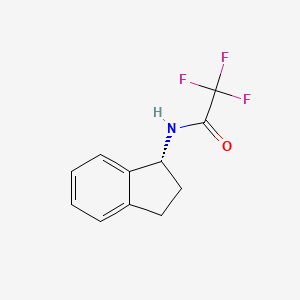
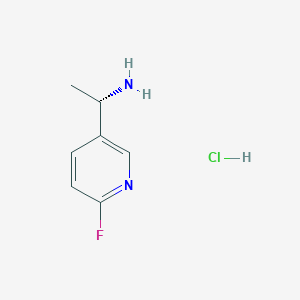
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
